molecular formula C12H19N3 B019190 2-[(4-Methylpiperazin-1-yl)methyl]aniline CAS No. 19577-84-5

2-[(4-Methylpiperazin-1-yl)methyl]aniline

Cat. No.: B019190
CAS No.: 19577-84-5
M. Wt: 205.3 g/mol
InChI Key: FRPRBZVFSKUCPZ-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperazin-1-yl)methyl]aniline is an organic compound with the molecular formula C12H19N3. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline typically involves the reduction of 4-(4-Methylpiperazin-1-yl)nitrobenzene. The process includes dissolving the nitro compound in methanol, followed by the addition of a catalytic amount of palladium on carbon (Pd/C) and hydrogen gas. The reaction is carried out at room temperature for several hours, resulting in the formation of the desired aniline derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a scaffold for the development of kinase inhibitors. The piperazine ring enhances the compound’s binding affinity to the target proteins, thereby modulating their activity. This interaction can inhibit the proliferation of cancer cells by blocking key signaling pathways .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-[(4-Methylpiperazin-1-yl)methyl]aniline exhibits unique properties due to the presence of the piperazine ring and the methyl group. These structural features contribute to its enhanced solubility, stability, and biological activity. The compound’s versatility in various chemical reactions and its role as an intermediate in drug synthesis highlight its significance in both research and industrial applications .

Biological Activity

2-[(4-Methylpiperazin-1-yl)methyl]aniline, a substituted aniline derivative, is recognized for its significant role in medicinal chemistry, particularly as a building block for various pharmaceutical agents. Its unique structure, characterized by an aniline core linked to a 4-methylpiperazine moiety, allows it to interact with diverse biological targets, leading to various therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

Chemical Structure C12H18N2\text{Chemical Structure }C_{12}H_{18}N_{2}

The biological activity of this compound is largely determined by its structural features that facilitate interactions with biological pathways. The compound exhibits varied mechanisms depending on its specific application:

  • Anticancer Activity : A series of derivatives containing the 4-methylpiperazine moiety have demonstrated potent antiproliferative effects against numerous cancer cell lines. Notably, some compounds showed superior efficacy compared to gefitinib, a well-known anticancer agent. This suggests a potential for targeted cancer therapies through selective inhibition of kinases such as TrkA.
  • Analgesic Properties : Research on related compounds indicates that structural modifications around the piperazine ring can enhance analgesic potency. For instance, methylation at specific positions on the piperidine ring has been shown to improve analgesic effects, highlighting the importance of molecular structure in pharmacological activity.
  • Enzyme Inhibition : Compounds structurally similar to this compound have been evaluated for their inhibitory effects on enzymes such as H+/K(+)-ATPase, which is crucial in gastric acid secretion regulation. These studies suggest potential applications in treating gastric acid-related disorders.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Target Effect Reference
AntiproliferativeCancer Cell LinesPotent inhibition; superior to gefitinib
AnalgesicPain PathwaysEnhanced potency through structural modification
Enzyme InhibitionH+/K(+)-ATPasePotent inhibition; potential for acid-related treatments

Case Study 1: Antiproliferative Activity

A study investigating a series of 2-anilinoquinoline derivatives containing the 4-methylpiperazine moiety revealed significant antiproliferative activity against a panel of 60 cancer cell lines. One compound selectively inhibited TrkA kinase, indicating its potential as a targeted therapy for specific cancers.

Case Study 2: Analgesic Efficacy

In another investigation, derivatives of 4-anilidopiperidine were assessed for their analgesic properties. The study concluded that methylation at the piperidine ring's 3-position markedly enhanced analgesic effects, suggesting that similar modifications in the piperazine group could yield potent pain relievers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-Methylpiperazin-1-yl)methyl]aniline, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 2-aminobenzyl derivatives (e.g., 2-chloromethylaniline) with 1-methylpiperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
  • Step 2 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product.
  • Optimization : Use Pd-based catalysts (e.g., Pd₂(dba)₃) for Buchwald-Hartwig amination to improve regioselectivity and reduce side products .

Q. How is the structural configuration of this compound validated experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the methylpiperazine moiety (δ ~2.3–2.7 ppm for N-methyl protons) and aromatic protons (δ ~6.5–7.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves bond angles and confirms the spatial arrangement of the piperazine ring and aniline group .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Lipophilicity : The methylpiperazine group enhances water solubility via protonation at physiological pH, while the aromatic ring contributes to moderate logP (~2.5) .
  • Stability : Store under inert conditions (N₂ atmosphere) at –20°C to prevent oxidation of the aniline group .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or ring oxidation) be mitigated during synthesis?

  • Byproduct Analysis : Monitor reactions via TLC or LC-MS to detect intermediates like N-oxide derivatives (common in piperazine-containing compounds) .
  • Mitigation Strategies :

  • Use stoichiometric control (1:1 molar ratio of 1-methylpiperazine to benzyl halide) to limit di-alkylation.
  • Add antioxidants (e.g., BHT) to prevent oxidation of the aniline group during reflux .

Q. What computational approaches predict the compound’s binding affinity for biological targets (e.g., kinases or GPCRs)?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., tyrosine kinases) based on the compound’s piperazine flexibility and hydrogen-bonding capacity .
  • MD Simulations : Assess stability of ligand-receptor complexes in GROMACS, focusing on the methylpiperazine moiety’s role in hydrophobic interactions .

Q. How does structural modification (e.g., halogenation or fluorination) alter its biochemical activity?

  • Case Study :

  • Fluorination : Substituting the benzene ring with fluorine (as in 2-(4-fluorophenyl)aniline analogs) increases metabolic stability and binding affinity due to enhanced electronegativity .
  • Chlorination : Introduce Cl at the para position to improve steric bulk, potentially enhancing selectivity for serotonin receptors .

Q. What spectroscopic techniques quantify trace impurities in bulk samples?

  • HPLC-MS : Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities at <0.1% levels .
  • Elemental Analysis : Validate purity (>98%) by comparing experimental C/H/N ratios to theoretical values .

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPRBZVFSKUCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424462
Record name 2-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19577-84-5
Record name 2-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 30 volume parts of ethanol is dissolved 1.87 parts of N1 -methyl-N4 -(2-nitrobenzyl)piperazine, followed by the addition of 3.0 parts of Raney nickel. Then, 3.0 parts of hydrazine hydrate is further added to the mixture and the entire mixture is kept at room temperature for 2 hours. Following this reaction, the Raney nickel is filtered off and the solvent is distilled off under reduced pressure. The residual oily substance is recrystallized from aqueous methanol. The procedure gives pale yellow crystals melting at 78° to 79° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(4-Methylpiperazin-1-yl)methyl]aniline
2-[(4-Methylpiperazin-1-yl)methyl]aniline
2-[(4-Methylpiperazin-1-yl)methyl]aniline
2-[(4-Methylpiperazin-1-yl)methyl]aniline
2-[(4-Methylpiperazin-1-yl)methyl]aniline

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